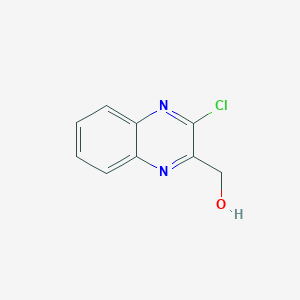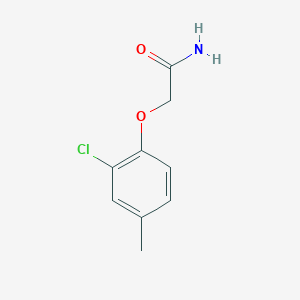
2-(2-Chloro-4-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-4-methylphenoxy)acetamide is an organic compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol It is a derivative of phenoxyacetic acid and contains a chloro and methyl substituent on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-methylphenoxy)acetamide typically involves the reaction of 2-chloro-4-methylphenol with chloroacetic acid or its derivatives under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to form the corresponding phenoxyacetic acid derivative, which is then converted to the acetamide by reaction with ammonia or an amine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(2-Chloro-4-methylphenoxy)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent on the phenyl ring can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while substitution reactions can produce various substituted phenoxyacetamides .
科学的研究の応用
2-(2-Chloro-4-methylphenoxy)acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including herbicidal and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including antitumor activity.
Industry: Utilized in the production of herbicides and other agrochemicals.
作用機序
The mechanism of action of 2-(2-Chloro-4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, its herbicidal activity is attributed to its ability to disrupt plant growth by interfering with key enzymes and metabolic pathways. In medicinal applications, it may exert its effects by targeting specific cellular pathways involved in tumor growth and proliferation .
類似化合物との比較
Similar Compounds
- 2-(4-Chloro-2-methylphenoxy)acetamide
- 2-(4-Chloro-3,5-dimethylphenoxy)acetamide
- 2-(4-Chloro-2-methylphenoxy)-N-(1,3-thiazol-2-yl)acetamide
Uniqueness
2-(2-Chloro-4-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .
特性
分子式 |
C9H10ClNO2 |
|---|---|
分子量 |
199.63 g/mol |
IUPAC名 |
2-(2-chloro-4-methylphenoxy)acetamide |
InChI |
InChI=1S/C9H10ClNO2/c1-6-2-3-8(7(10)4-6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12) |
InChIキー |
BDUZONQSTOSLCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OCC(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


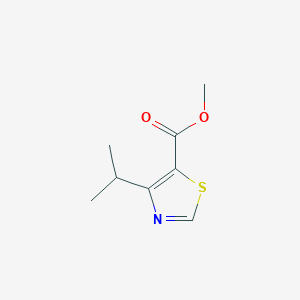
![2-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13014144.png)
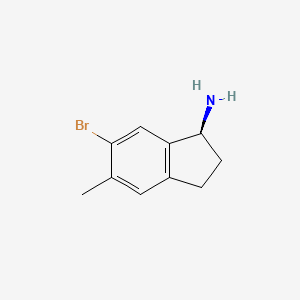
![6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-7-carbonitrile](/img/structure/B13014158.png)
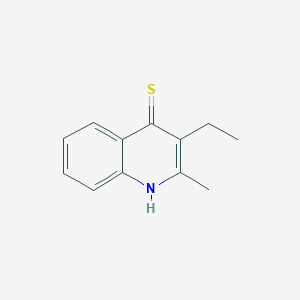
![6-chloro-3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13014165.png)
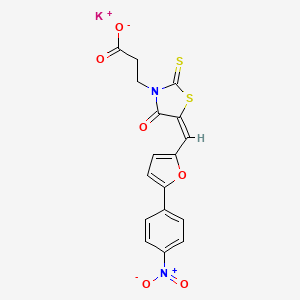
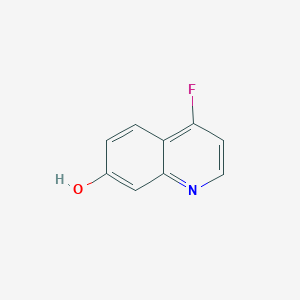
![7-Fluoro-2-azaspiro[4.4]nonane](/img/structure/B13014187.png)
![1-methyl-1H,4H,5H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B13014202.png)
![4-{[(e)-(4-Cyanophenyl)methylidene]amino}benzenesulfonamide](/img/structure/B13014203.png)

![7,7-Difluoro-2-azaspiro[4.5]decane](/img/structure/B13014226.png)
